molecular formula C12H16ClN3 B12225051 N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12225051
M. Wt: 237.73 g/mol
InChI Key: DKRRWUQDDXLHBN-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 3-(2-Methylpyrazol-3-yl)propanoic acid
  • N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide

Uniqueness

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride stands out due to its unique combination of a pyrazole ring and a phenylmethanamine moiety. This structural feature imparts specific chemical and biological properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential bioactivity further enhance its versatility .

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-15-12(7-8-14-15)10-13-9-11-5-3-2-4-6-11;/h2-8,13H,9-10H2,1H3;1H

InChI Key

DKRRWUQDDXLHBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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